molecular formula C24H40Br2O2 B136946 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene CAS No. 147274-72-4

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

Cat. No. B136946
M. Wt: 520.4 g/mol
InChI Key: SWHDCISENXYFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene" is a brominated benzene derivative with potential applications in various fields of chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of structurally related bromomethyl-substituted benzenes, which can be used to infer some properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of bromomethyl-substituted benzenes typically involves bromination reactions, as seen in the synthesis of related compounds. For example, the synthesis of a green light-emitting monomer involved bromination of a dimethoxybenzene derivative followed by a Horner-Wittig-Emmons reaction . Similarly, the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene was achieved by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods suggest that the synthesis of "2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene" could also involve a bromination step, possibly followed by alkoxylation to introduce the octyloxy groups.

Molecular Structure Analysis

The molecular structure of bromomethyl-substituted benzenes is often characterized by X-ray diffraction (XRD) analysis, which provides detailed information about the crystal packing and intermolecular interactions . These structures frequently exhibit interactions such as C-H...Br, Br...Br, and C-Br...π(arene), which influence the packing and stability of the crystals. The presence of bromomethyl groups can lead to various supramolecular features, including hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Bromomethyl-substituted benzenes can participate in a range of chemical reactions due to the presence of reactive bromomethyl groups. These compounds can serve as starting materials for organometallic synthesis, as demonstrated by the conversion of 1-bromo-3,5-bis(trifluoromethyl)benzene into various organometallic intermediates . Additionally, brominated compounds can be used as oxidants, as seen with bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, which can oxidize alcohols and cleave nitrogen double bonds . This suggests that "2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene" could also be utilized in similar synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl-substituted benzenes are influenced by their molecular structures and the nature of their intermolecular interactions. For instance, the dimorphism observed in 1,4-dibromo-2,5-bis(bromomethyl)benzene, with two polymorphic forms exhibiting different melting points and densities, highlights the impact of crystal packing on the physical properties . The presence of bromomethyl groups also affects the solubility and reactivity of these compounds in various solvents . These findings can be extrapolated to predict that "2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene" would also display distinct physical properties depending on its crystal form and solvent interactions.

Scientific Research Applications

Synthesis and Material Development

  • The compound has been utilized in the synthesis of chromophores and derivatives for electronic applications. For instance, (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene and its derivative were synthesized, with potential applications in molecular electronics (Du, Liu, Wang, & Li, 2009).

Organic Thin Film Transistor Applications

  • It has been used to create thin films with fluorescence and semiconducting properties, suitable for organic thin film transistor applications. The thermal behavior of these thin films and their morphological and electrical properties are of particular interest (Constantinescu et al., 2015).

Polymer Synthesis

  • The compound has been employed in the synthesis of comb-like polyphenylenes and other polymers with high solubility in organic solvents, having applications in various fields including materials science (Cianga & Yagcı, 2002).

Photovoltaic Applications

  • A prototype for a new class of macromolecules with a high fraction of fullerene, promising for photovoltaic applications, was synthesized using this compound (Hiorns et al., 2009).

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40Br2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHDCISENXYFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1CBr)OCCCCCCCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399028
Record name 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

CAS RN

147274-72-4
Record name 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(bromomethyl)-1,4-bisoctyloxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Reactant of Route 4
Reactant of Route 4
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Reactant of Route 5
Reactant of Route 5
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene
Reactant of Route 6
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene

Citations

For This Compound
7
Citations
H Zhao, J Liao, D Yang, Y Xie, Y Xu… - Australian Journal of …, 2013 - CSIRO Publishing
A general and efficient protocol has been developed to synthesise a series of novel porphyrin dimers with versatile aryl linkers via a simultaneous condensation-cyclisation-oxidation …
Number of citations: 6 www.publish.csiro.au
CA Conrad - 2018 - search.proquest.com
Three different series of diphosphonium polymers were synthesized in order to analyze the supramolecular assembly of these polyelectrolytes with varying polyanions. Variation of the …
Number of citations: 2 search.proquest.com
HH Ramanitra - 2018 - tobias-lib.ub.uni-tuebingen.de
Photovoltaic technology (PV) makes it possible to directly convert sunlight into electricity and it is seen as a very promising solution to the current energy crisis. Although the PV market is …
Number of citations: 6 tobias-lib.ub.uni-tuebingen.de
X Yang - 2017 - tigerprints.clemson.edu
In Chapter 1, recent advances in thermally stable polymers and polyectrolytes are reviewed, with an emphasis on elucidating the extent to which structural variations influence thermal …
Number of citations: 2 tigerprints.clemson.edu
EI Musina, AS Balueva, AA Karasik - Organophosphorus …, 2021 - books.google.com
This chapter covers the literature published during 2019 relating to the synthesis and the reactivity of tertiary phosphines, but excluding the chemistry of their metal complexes. Although …
Number of citations: 1 books.google.com
S Small, LE Metal, SC Equipment - Citeseer
Number of citations: 2
HH Ramanitra - 2015 - theses.fr
La technologie photovoltaïque (PV) est considérée une solution très prometteuse à la crise de l'énergie. Bien que le marché du PV soit actuellement dominé par des dispositifs à base …
Number of citations: 0 www.theses.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.